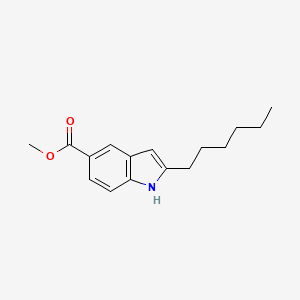
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is a derivative of cinnamic acid, characterized by the presence of hydroxy groups on both phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 2-hydroxycinnamic acid with 2-hydroxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated esters .
科学研究应用
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
作用机制
The mechanism of action of 2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups on the phenyl rings can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
2-Hydroxycinnamic Acid: Shares a similar structure but lacks the ester linkage.
4-Hydroxycinnamic Acid: Another derivative of cinnamic acid with a hydroxy group at the para position.
3-Phenoxy-2-hydroxypropyl Acrylate: Similar in structure but with different functional groups and reactivity.
Uniqueness
2-Hydroxyphenyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to its dual hydroxy groups and ester linkage, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
217632-53-6 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC 名称 |
(2-hydroxyphenyl) 3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H12O4/c16-12-6-2-1-5-11(12)9-10-15(18)19-14-8-4-3-7-13(14)17/h1-10,16-17H |
InChI 键 |
KTXYLCWJXGHSRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1)](/img/structure/B15165812.png)

![4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol](/img/structure/B15165827.png)



![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)
![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)





